molecular formula C18H18BrN5O2S B14927467 4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol

4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol

Cat. No.: B14927467
M. Wt: 448.3 g/mol
InChI Key: JYTLROSGFCTFFM-KEBDBYFISA-N
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Description

4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol is a complex organic compound that features a triazole ring, a bromobenzyl group, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromobenzyl group via a nucleophilic substitution reaction. The final step involves the condensation of the triazole derivative with 2-ethoxyphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the bromobenzyl group could introduce various functional groups.

Scientific Research Applications

4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring and bromobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol
  • 4-[(E)-(2-{5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol

Uniqueness

4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

4-[(E)-[[3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C18H18BrN5O2S/c1-2-26-16-9-12(6-7-15(16)25)10-20-22-17-21-18(24-23-17)27-11-13-4-3-5-14(19)8-13/h3-10,25H,2,11H2,1H3,(H2,21,22,23,24)/b20-10+

InChI Key

JYTLROSGFCTFFM-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br)O

Origin of Product

United States

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